molecular formula C7H12ClN3 B13164773 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine

1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine

Cat. No.: B13164773
M. Wt: 173.64 g/mol
InChI Key: IZWYKNOMDCAAJX-UHFFFAOYSA-N
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Description

1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a butan-2-yl group and a chlorine atom attached to the pyrazole ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-nitropyrazole with butan-2-amine under specific conditions. The nitro group is reduced to an amine, and the butan-2-yl group is introduced through nucleophilic substitution. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas over a palladium catalyst or using chemical reducing agents like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas over a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Butan-2-YL)-4-bromo-1H-pyrazol-3-amine: Similar structure but with a bromine atom instead of chlorine.

    1-(Butan-2-YL)-4-fluoro-1H-pyrazol-3-amine: Similar structure but with a fluorine atom instead of chlorine.

    1-(Butan-2-YL)-4-iodo-1H-pyrazol-3-amine: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

1-butan-2-yl-4-chloropyrazol-3-amine

InChI

InChI=1S/C7H12ClN3/c1-3-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

IZWYKNOMDCAAJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C(=N1)N)Cl

Origin of Product

United States

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